
2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide
Übersicht
Beschreibung
DDD85646 is a pyrazole sulphonamide compound known for its potent inhibitory activity against the enzyme N-myristoyltransferase (NMT). This enzyme is responsible for the transfer of myristic acid to the N-terminus of specific cellular proteins, a modification essential for the proper functioning of many proteins. DDD85646 has shown significant efficacy in preclinical models for treating Trypanosoma infections, which cause diseases such as African sleeping sickness .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von DDD85646 umfasst die Bildung einer Pyrazolsulfonamidstruktur. Die wichtigsten Schritte umfassen:
Bildung des Pyrazolrings: Dies wird typischerweise durch die Reaktion von Hydrazin mit einem 1,3-Diketon erreicht.
Sulfonamidbildung: Das Pyrazol-Zwischenprodukt wird dann mit einem Sulfonylchlorid umgesetzt, um die Sulfonamidgruppe zu bilden.
Substitutionsreaktionen: Weitere Funktionalisierung des Pyrazolrings und der Sulfonamidgruppe wird durchgeführt, um die gewünschten Substituenten einzuführen.
Industrielle Produktionsmethoden: Die industrielle Produktion von DDD85646 würde wahrscheinlich ähnlichen synthetischen Wegen folgen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Dies würde die Verwendung von Großreaktoren, die präzise Steuerung der Reaktionsbedingungen und Reinigungstechniken wie Kristallisation oder Chromatographie beinhalten .
Arten von Reaktionen:
Substitutionsreaktionen: DDD85646 kann Substitutionsreaktionen eingehen, insbesondere am Pyrazolring und an der Sulfonamidgruppe.
Oxidation und Reduktion:
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Reagenzien wie Sulfonylchloride, Hydrazine und verschiedene Elektrophile und Nukleophile.
Oxidation und Reduktion: Häufige Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Natriumborhydrid könnten verwendet werden, abhängig von der gewünschten Transformation.
Hauptprodukte: Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Reagenzien und Bedingungen ab. Beispielsweise könnten Substitutionsreaktionen verschiedene Derivate von DDD85646 ergeben, bei denen verschiedene funktionelle Gruppen an den Pyrazolring oder die Sulfonamidgruppe gebunden sind .
4. Wissenschaftliche Forschungsanwendungen
DDD85646 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Werkzeugverbindung zur Untersuchung der Hemmung der N-Myristoyltransferase und ihrer Auswirkungen auf die Proteinfunktion.
Biologie: Einsatz in der Forschung an parasitären Krankheiten, insbesondere solchen, die durch Trypanosoma-Arten verursacht werden.
Medizin: Untersucht hinsichtlich seiner potenziellen therapeutischen Anwendungen bei der Behandlung von parasitären Infektionen und möglicherweise anderer Krankheiten, bei denen die N-Myristoyltransferase eine Rolle spielt.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente, die auf die N-Myristoyltransferase abzielen .
5. Wirkmechanismus
DDD85646 übt seine Wirkung aus, indem es das Enzym N-Myristoyltransferase hemmt. Dieses Enzym katalysiert den Transfer von Myristinsäure zum N-Terminus spezifischer Proteine, eine Modifikation, die für ihre korrekte Lokalisierung und Funktion entscheidend ist. DDD85646 bindet an das aktive Zentrum der N-Myristoyltransferase, verhindert den Transfer von Myristinsäure und stört so die Funktion der Zielproteine. Diese Hemmung kann zum Tod des Parasiten führen, was DDD85646 zu einem potenten Antiparasitikum macht .
Ähnliche Verbindungen:
IMP-1088: Ein weiterer potenter N-Myristoyltransferase-Inhibitor, der zur Behandlung von Plasmodium-Arten entwickelt wurde, den Erregern der Malaria.
DDD100870: Ähnlich wie DDD85646 hemmt diese Verbindung ebenfalls die N-Myristoyltransferase, hat aber in verschiedenen Assays unterschiedliche Aktivitätsprofile gezeigt .
Einzigartigkeit von DDD85646: DDD85646 ist aufgrund seiner hohen Potenz und Spezifität für die N-Myristoyltransferase, insbesondere bei Trypanosoma-Arten, einzigartig. Seine Wirksamkeit in präklinischen Modellen der Afrikanischen Schlafkrankheit unterstreicht sein Potenzial als Therapeutikum. Zusätzlich machen sein gut charakterisierter Wirkmechanismus und die Verfügbarkeit von Strukturdaten ihn zu einem wertvollen Werkzeug für die Untersuchung der Hemmung der N-Myristoyltransferase .
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
PCLX-001 has shown promise as an antineoplastic agent. It operates through unique mechanisms compared to traditional cancer therapies, demonstrating high efficacy against several cancer types including:
- Breast Cancer
- Lung Cancer
- Bladder Cancer
- Pancreatic Cancer
In preclinical studies, PCLX-001 exhibited significant anti-proliferative effects on cancer cell lines, suggesting its potential utility in treating malignancies resistant to conventional therapies .
Tissue Selectivity
Research indicates that PCLX-001 may exhibit tissue-selective properties, particularly in androgen receptor-dependent conditions. This selectivity could lead to fewer side effects compared to non-selective therapies, making it a candidate for targeted cancer treatments .
Case Study 1: Efficacy in Breast Cancer
A study evaluated PCLX-001's effects on breast cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability and induction of apoptosis, indicating its potential as a therapeutic agent for breast cancer treatment .
Case Study 2: Lung and Bladder Cancer Trials
Clinical trials involving patients with advanced lung and bladder cancers have reported promising outcomes with PCLX-001 administration. Patients exhibited stabilized disease progression and improved quality of life metrics during treatment periods .
Wirkmechanismus
DDD85646 exerts its effects by inhibiting the enzyme N-myristoyltransferase. This enzyme catalyzes the transfer of myristic acid to the N-terminus of specific proteins, a modification crucial for their proper localization and function. DDD85646 binds to the active site of N-myristoyltransferase, preventing the transfer of myristic acid and thereby disrupting the function of the target proteins. This inhibition can lead to the death of the parasite, making DDD85646 a potent anti-parasitic agent .
Vergleich Mit ähnlichen Verbindungen
IMP-1088: Another potent N-myristoyltransferase inhibitor, developed to target Plasmodium species, the causative agents of malaria.
DDD100870: Similar to DDD85646, this compound also inhibits N-myristoyltransferase but has shown different activity profiles in various assays .
Uniqueness of DDD85646: DDD85646 is unique due to its high potency and specificity for N-myristoyltransferase, particularly in Trypanosoma species. Its effectiveness in preclinical models of African sleeping sickness highlights its potential as a therapeutic agent. Additionally, its well-characterized mechanism of action and the availability of structural data make it a valuable tool for studying N-myristoyltransferase inhibition .
Biologische Aktivität
2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide, also known as compound 63 or DDD85646, is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in treating human African trypanosomiasis (HAT). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy against specific pathogens, and pharmacokinetic properties.
The primary target of DDD85646 is the enzyme N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of HAT. NMT plays a crucial role in protein modification necessary for parasite viability. Inhibition of this enzyme leads to disrupted cellular processes and ultimately the death of the parasite. DDD85646 has been shown to exhibit competitive inhibition against TbNMT with an IC50 value of approximately 1.9 μM, indicating strong potency relative to other compounds in its class .
Efficacy Against Pathogens
Research indicates that DDD85646 demonstrates significant trypanocidal activity. In vitro studies have reported an effective concentration (EC50) of about 21 μM against T. brucei, showcasing its potential as a therapeutic agent . Moreover, the compound has also shown activity against other parasites such as Leishmania major and Trypanosoma cruzi, with IC50 values as low as 0.002 μM and 0.003 μM respectively .
Pharmacokinetics
The pharmacokinetic profile of DDD85646 has been characterized in animal models. Key findings include:
- Oral Bioavailability : Approximately 19%, allowing for effective oral dosing.
- Half-life : About 1.2 hours, indicating a relatively short duration of action.
- Volume of Distribution : Low volume (0.4 L/kg), suggesting limited distribution in body tissues.
- Blood Clearance : Low clearance rate (6 mL/min/kg), which may contribute to sustained drug levels .
Structure-Activity Relationship (SAR)
The biological activity of DDD85646 is influenced by its structural components. Modifications in the piperazine and pyrazole moieties have been systematically studied to optimize potency and selectivity:
- The presence of methyl groups on the pyrazole ring is critical for maintaining enzyme binding affinity.
- Alterations at the sulfonamide linker have been explored to enhance solubility and bioavailability without compromising efficacy .
Table 1: Biological Activity Data
Compound | Target | IC50 (μM) | EC50 (μM) | Selectivity Ratio |
---|---|---|---|---|
DDD85646 | TbNMT | 1.9 | 21 | High |
DDD85646 | LmNMT | 0.002 | - | Very High |
DDD85646 | TcNMT | 0.003 | - | Very High |
Table 2: Pharmacokinetic Properties
Parameter | Value |
---|---|
Oral Bioavailability | 19% |
Half-life | 1.2 hours |
Volume of Distribution | 0.4 L/kg |
Blood Clearance | 6 mL/min/kg |
Case Studies
Several studies have highlighted the effectiveness of DDD85646 in preclinical models:
- In Vivo Efficacy : In mouse models infected with T. brucei, treatment with DDD85646 resulted in significant reductions in parasitemia and improved survival rates compared to untreated controls .
- Safety Profile : Toxicological assessments indicated that DDD85646 has a favorable safety profile at therapeutic doses, with minimal adverse effects observed during trials .
Analyse Chemischer Reaktionen
Cross-Coupling Reactions for Linker Modifications
The compound’s aryl bromide intermediate (e.g., 7 in Scheme 3 of ) enables cross-coupling reactions to introduce diverse substituents:
- Sonogashira Coupling : Reacted with terminal alkynes (e.g., 5-ethynyl-1-methyl-1H-imidazole or 1-methyl-4-(prop-2-yn-1-yl)piperazine) to form rigid propargyl-linked derivatives (12 , 13 ). These reactions used Pd catalysts under standard Sonogashira conditions, though resulting compounds showed reduced activity compared to flexible alkyl linkers .
- Suzuki-Miyaura Coupling : A 9-BBN-mediated boron-alkyl Suzuki reaction enabled coupling with alkenes (e.g., allylpiperidine derivatives). This method produced compounds with propyl or butyl linkers (14–23 ), enhancing potency (EC<sub>50</sub> values ≤0.002 μM) and isoform selectivity (>100-fold) .
Table 1: Key Cross-Coupling Modifications and Outcomes
Reaction Type | Reagents/Conditions | Product Example | TbNMT IC<sub>50</sub> (μM) | Selectivity (HsNMT/TbNMT) |
---|---|---|---|---|
Sonogashira | Pd(PPh<sub>3</sub>)<sub>4</sub>, CuI, NEt<sub>3</sub> | 12 | 0.07 | 1.4 |
Suzuki (9-BBN) | 9-BBN, Pd(dppf)Cl<sub>2</sub>, K<sub>3</sub>PO<sub>4</sub> | 16 | 0.002 | 16 |
Direct Alkene Addition | Allylpiperidine, 9-BBN, THF | 20 | 0.0006 | 12 |
Sulfonamide Functionalization
The sulfonamide group undergoes selective alkylation and fluorination:
- N-Alkylation : Treatment with sodium chlorodifluoroacetate introduced a difluoromethyl group to the sulfonamide nitrogen, yielding 40 (IC<sub>50</sub> = 0.003 μM). This modification improved blood-brain barrier permeability (P<sub>app</sub> = 10.6 × 10<sup>−6</sup> cm/s) .
- Secondary Amine Deprotection : Boc-protected amines (e.g., in 18 , 19 ) were deprotected using TFA/DCM, restoring basicity critical for target engagement .
Pyrazole Headgroup Optimization
The 1,3,5-trimethylpyrazole moiety is resistant to modification due to steric and electronic constraints:
- Methyl Group Removal : Deleting 3- or 5-methyl groups (2 , 3 ) retained enzyme potency (IC<sub>50</sub> ≈0.01 μM), but removing both caused a 10-fold drop .
- N1-Methyl Substitution : Larger substituents at N1 reduced activity due to clashes in the hydrophobic binding pocket (e.g., 4 vs. 1 ) .
Piperazine Tail Modifications
The piperazine ring tolerates substitution to modulate physicochemical properties:
- N-Methylation : Enhanced selectivity for parasitic N-myristoyltransferase (NMT) over human isoforms .
- Linker Extension : Adding methylene units (e.g., 20 vs. 16 ) improved antiparasitic activity (EC<sub>50</sub> = 0.0006 μM) but reduced selectivity .
Table 2: Impact of Piperazine Tail Modifications
Compound | Linker Length | TbNMT IC<sub>50</sub> (μM) | Brain:Blood Ratio (Mouse) |
---|---|---|---|
14 | C3 | 0.003 | 0.5 |
20 | C4 | 0.0006 | 0.8 |
22 | C5 | 0.0004 | 1.2 |
Synthetic Routes and Yield Optimization
- Key Intermediate Synthesis : The core benzenesulfonamide scaffold is synthesized via nucleophilic substitution of 2,6-dichloro-4-bromobenzenesulfonamide with 1,3,5-trimethylpyrazole .
- Scale-Up Challenges : Low yields (<30%) in Sonogashira reactions necessitated alternative strategies like Suzuki couplings (yields >70%) .
Eigenschaften
IUPAC Name |
2,6-dichloro-4-(2-piperazin-1-ylpyridin-4-yl)-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N6O2S/c1-13-20(14(2)28(3)26-13)27-32(30,31)21-17(22)10-16(11-18(21)23)15-4-5-25-19(12-15)29-8-6-24-7-9-29/h4-5,10-12,24,27H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBSZPZJLPTFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347812 | |
Record name | 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215010-55-1 | |
Record name | DDD-85646 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215010551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DDD-85646 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTX5CVK89G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.